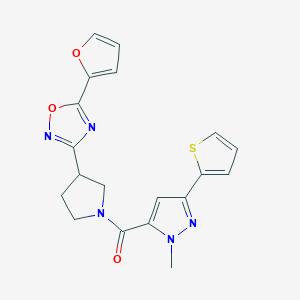
N1-(2-cyanophenyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been discussed in several studies . For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gave different cyclic products . Another study discussed the one-pot synthesis of 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O -bifunctional nucleophiles .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed in several studies . For example, the molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been analyzed in several studies . These studies discuss the reaction pathways of the prepared compounds and the possible products of cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed in several studies . For instance, the title compound 2-cyanophenyl phenacyl ether is monoclinic, with a = 4.4334(4) Å, b = 10.7677(11) Å, c = 12.7779(11) Å, β = 99.806(8)°, Z = 2, sp. gr. P 2 1 .Wissenschaftliche Forschungsanwendungen
Mitochondria-Targeting Nanoparticles
A study demonstrated the development of mitochondria-targeting self-assembled nanoparticles, derived from cyanostilbene, for simultaneous tumor targeting, imaging, and drug delivery. These nanoparticles selectively accumulate in the mitochondria of cancer cells, showing potential for image-guided therapy and site-specific delivery systems to cancer cells (Kim et al., 2017).
Photoinduced Charge-Transfer
Research into the photochemical behavior of trans-3-(N-arylamino)stilbenes, which are structurally related to cyanophenyl compounds, provided insights into their torsional motion and charge-transfer properties. This study highlighted the potential of such compounds in the development of photoactive materials (Yang et al., 2007).
Cyanide Sensing
A spirooxazine derivative was explored as a highly sensitive cyanide sensor, showcasing the application of cyanophenyl derivatives in the development of selective and fast-responding chemical sensors (Zhu et al., 2012).
Fluorescent Gene Vectors and Bioimaging
Star-shaped polycations with a perylene core, designed for fluorescent gene vectors and bioimaging, represent another application of cyanophenyl-related compounds in biotechnology and medical research (You et al., 2014).
Organic Dyes for Solar Cells
New carbazole-based organic dyes, featuring a D-π-A-π-A architecture, have been synthesized for use in dye-sensitized solar cells (DSSCs). This study underscores the role of cyanophenyl derivatives in advancing solar energy conversion technologies (Naik et al., 2017).
Organic Nanowires/Nanofabrics
Research on color-tuned, highly fluorescent organic nanowires and nanofabrics, based on cyanophenyl derivatives, highlights their potential in nanoscale optoelectronics, sensing, and biological devices (An et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards .
Wirkmechanismus
Mode of Action
It is known to undergo spontaneous intramolecular cycloaddition reactions .
Biochemical Pathways
It is known to participate in reactions involving thioamides, leading to the formation of various cyclic products
Result of Action
It is known to form various cyclic products through reactions with thioamides
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMLDPIEVORKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
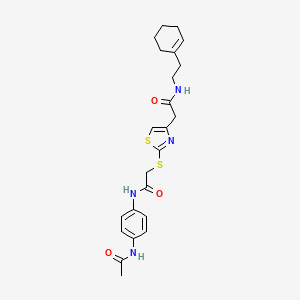
![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)
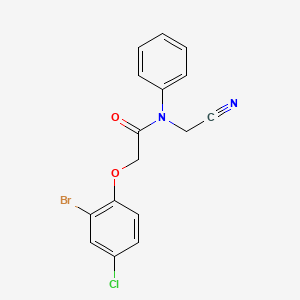
![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)
![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)
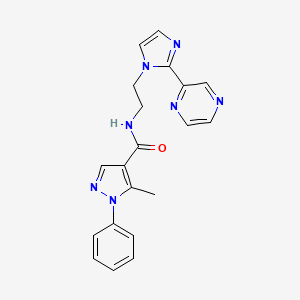
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)
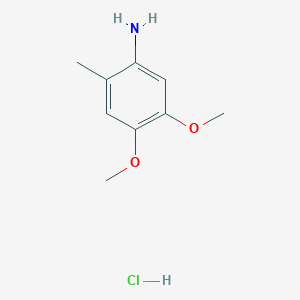
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)
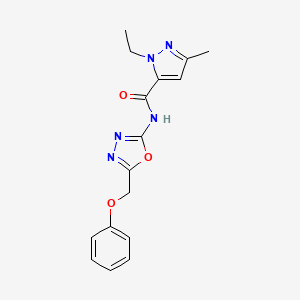
![6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B2835380.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)
